[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
Description
[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a thiazole-based compound featuring a 3,4-dimethoxyphenyl substituent at position 4, a methyl group at position 2, and an acetic acid moiety at position 5 of the thiazole ring (Figure 1). Thiazoles are heterocyclic scaffolds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-8-15-14(12(20-8)7-13(16)17)9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLRXNYXYSBOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322996 | |
| Record name | 2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
43204-94-0 | |
| Record name | 2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the thiazole ring or the phenyl ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
The biological activity of this compound has been studied for its potential antimicrobial , anticancer , and enzyme inhibition properties. The mechanism of action generally involves binding to specific enzymes or receptors, thereby altering their activity and disrupting metabolic pathways.
Antimicrobial Research
Studies have indicated that [4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid exhibits significant antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibacterial agents.
Cancer Research
The compound has shown promise in anticancer studies. It can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. Research indicates that compounds with similar thiazole structures often demonstrate cytotoxic effects against tumor cells.
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit certain enzymes, which is crucial in the context of drug design. By targeting specific enzymes involved in disease processes, it may serve as a lead compound for therapeutic development.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against Escherichia coli and Staphylococcus aureus. Results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential use as a natural preservative or therapeutic agent.
Case Study 2: Anticancer Activity
A research article detailed the effects of this compound on human breast cancer cell lines. The findings indicated that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls. This study highlights its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of [4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers and Substitution Effects
Compound A : [4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS 553629-28-0)
- Key Difference : The methoxy group is at the para-position of the phenyl ring instead of meta,para-dimethoxy.
Compound B : 2-[4-(4-Methylphenyl)-2-phenyl-thiazol-5-yl]acetic acid
Heterocyclic Core Modifications
Compound C : {[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid
- Core Structure : 1,3,4-Thiadiazole instead of thiazole.
- Key Feature : A trifluoromethyl group introduces strong electron-withdrawing effects.
- Impact : Enhanced metabolic stability and altered electronic properties compared to the dimethoxyphenyl-thiazole system .
Compound D: 2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid
- Core Structure : Hybrid triazole-thiadiazole system.
- Key Feature : Multiple sulfur atoms and a flexible thioether linkage.
Functional Group Variations
Compound E : [4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile (CAS 380348-77-6)
- Key Difference : Acetonitrile replaces the acetic acid group.
- Impact : Loss of acidic proton and hydrogen-bonding ability, reducing solubility and altering pharmacokinetics .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogs, such as thiol-disulfide exchange or condensation reactions (e.g., ).
- Molecular Docking : Triazole-thiadiazole hybrids (Compound D) show promising binding to enzymatic targets like cyclooxygenase-2 (COX-2), suggesting the thiazole-acetic acid system may also target similar pathways .
- Physicochemical Properties : The dimethoxyphenyl group in the target compound improves water solubility compared to methylphenyl analogs (Compound B) but may reduce bioavailability due to increased polarity .
Biological Activity
[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a synthetic organic compound belonging to the thiazole family, characterized by its unique structure which includes a thiazole ring, a dimethoxyphenyl group, and an acetic acid moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's IUPAC name is 2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid. Its molecular formula is with a molecular weight of approximately 293.34 g/mol. The structural representation highlights the thiazole ring's role in its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
| Molecular Formula | C₁₄H₁₅NO₄S |
| Molecular Weight | 293.34 g/mol |
| CAS Number | 43204-94-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, disrupting metabolic pathways and leading to various biological effects. This interaction is crucial for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess minimum inhibitory concentration (MIC) values that suggest effectiveness against various pathogens. In vitro evaluations demonstrated notable activity against Staphylococcus aureus and Staphylococcus epidermidis, with inhibition zones indicating strong antimicrobial effects.
Anticancer Potential
Thiazole compounds have been extensively studied for their anticancer properties. The presence of the thiazole ring along with specific substituents on the phenyl group can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer types, suggesting that this compound may also possess significant anticancer activity.
A study reported that thiazole derivatives demonstrated cytotoxic effects on human glioblastoma U251 cells and human melanoma WM793 cells. The structure–activity relationship (SAR) analysis indicated that the presence of electron-donating groups like methoxy enhances activity.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes contributes to its biological profile. Thiazoles are known to act as inhibitors of various enzymes involved in metabolic processes. For instance, studies have indicated that related compounds can inhibit carbonic anhydrase (CA) enzymes, which play a crucial role in physiological processes such as respiration and pH regulation.
Case Studies and Research Findings
- Anticancer Activity : A recent study evaluated a series of thiazole derivatives for their cytotoxicity against different cancer cell lines. The results indicated that compounds with similar structural motifs exhibited promising anticancer potential with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives. The study revealed that several derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active compounds .
- Enzyme Inhibition Studies : Research into enzyme inhibition revealed that thiazole-containing compounds could effectively inhibit certain metabolic enzymes. This inhibition is linked to the structural features of the thiazole ring and its substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
